molecular formula C5H7NO B3377780 2-(Oxetan-3-yl)acetonitrile CAS No. 1350636-97-3

2-(Oxetan-3-yl)acetonitrile

Cat. No.: B3377780
CAS No.: 1350636-97-3
M. Wt: 97.12
InChI Key: LDVDJSCCYCAJSA-UHFFFAOYSA-N
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Description

Contextualization of Four-Membered Heterocycles in Contemporary Organic Synthesis

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, have garnered significant interest in modern organic synthesis due to their unique structural and reactive properties. rsc.org These strained ring systems serve as versatile building blocks for the construction of more complex molecules. rsc.orgnih.goveurekaselect.com The inherent ring strain within these structures makes them susceptible to ring-opening reactions, providing a pathway to a diverse array of functionalized acyclic compounds. acs.orgnih.gov Conversely, the compact and three-dimensional nature of these rings has made them attractive motifs in medicinal chemistry for designing novel therapeutic agents. rsc.orgnih.gov Synthetic strategies for accessing these heterocycles are broadly categorized into cyclizations, cycloadditions, and ring expansions or contractions. rsc.orgresearchgate.net

Significance of Oxetane (B1205548) Derivatives in Chemical Research Paradigms

Oxetane derivatives have emerged as particularly valuable components in chemical research, straddling the line between stable structural motifs and reactive intermediates. acs.orgnih.gov Their incorporation into molecules can significantly influence physicochemical properties such as solubility, metabolic stability, and lipophilicity. acs.orgacs.org This has led to their widespread adoption in drug discovery programs, where they are often used to replace gem-dimethyl or carbonyl groups to improve a compound's "drug-like" characteristics. nih.govbeilstein-journals.org

The study of oxetanes dates back to the late 19th century with the isolation of the parent compound. illinois.edu Early research focused on understanding the physical and organic properties of this new class of cyclic ethers. illinois.edu A significant milestone was the development of the Paternò-Büchi reaction in 1909, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, which provided a direct route to the oxetane ring. mdpi.commagtech.com.cn Another classical method for oxetane synthesis is the Williamson etherification, involving the intramolecular cyclization of a halo-alcohol. acs.orgmagtech.com.cn The first crystal structure of an unsubstituted oxetane, published in 1984, confirmed the slightly "puckered" conformation of the ring that had been previously suggested by electron diffraction studies. illinois.edu

Contemporary research in oxetane chemistry is heavily focused on the development of new methods for their synthesis and functionalization. thieme-connect.comresearchgate.net This is driven by the increasing demand for novel oxetane-containing building blocks in medicinal chemistry. nih.govresearchgate.net Recent advances include the development of stereocontrolled syntheses of substituted oxetanes, allowing for precise control over the three-dimensional arrangement of atoms. acs.org Furthermore, there is a growing interest in the functionalization of pre-formed oxetane rings, such as oxetan-3-one, to introduce a wide variety of substituents. beilstein-journals.orgacs.org This has expanded the library of accessible oxetane derivatives for applications in drug discovery and materials science. beilstein-journals.orgmagtech.com.cn

Structural Characterization and Chemical Environment of the Acetonitrile (B52724) Moiety in 2-(Oxetan-3-yl)acetonitrile

The chemical behavior of this compound is dictated by the interplay between its two key components: the strained oxetane ring and the reactive nitrile functional group.

The oxetane ring possesses a significant amount of ring strain, approximately 106 kJ/mol, which is a defining feature of its chemistry. mdpi.com This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle. The carbon-oxygen-carbon bond angle in unsubstituted oxetane is approximately 90.2°, while the carbon-carbon-carbon angle is about 84.8°. acs.org To minimize this strain, the oxetane ring adopts a slightly puckered conformation. acs.orgillinois.edu

This inherent strain makes the oxetane ring susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. nih.govwikipedia.org However, the stability of the oxetane ring is influenced by its substitution pattern. For instance, 3,3-disubstituted oxetanes are generally more stable due to steric hindrance that blocks the approach of nucleophiles. nih.gov The strained C-O-C bond also results in the oxygen's lone pair of electrons being more exposed, making oxetanes effective hydrogen-bond acceptors and Lewis bases. acs.orgmdpi.com

Table 1: Structural Properties of Unsubstituted Oxetane

Property Value
Ring Strain ~106 kJ/mol mdpi.com
C-O-C Bond Angle 90.2° acs.org
C-C-O Bond Angle 92.0° acs.org
C-C-C Bond Angle 84.8° acs.org
C-O Bond Length 1.46 Å acs.org
C-C Bond Length 1.53 Å acs.org
Puckering Angle 8.7° at 140 K mdpi.com

The nitrile, or cyano, group (-C≡N) is a highly versatile functional group in organic chemistry. numberanalytics.comnih.gov It is characterized by a triple bond between a carbon and a nitrogen atom, resulting in a linear geometry. fiveable.me The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment, rendering the carbon atom electrophilic. numberanalytics.comfiveable.me

This electrophilic nature makes the nitrile group susceptible to a variety of chemical transformations. wikipedia.org It can undergo nucleophilic addition reactions, where a nucleophile attacks the carbon atom of the cyano group. numberanalytics.comwikipedia.org Nitriles can also be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to form primary amines. wikipedia.orgebsco.com The presence of the nitrile group in this compound therefore provides a reactive site for further chemical modification, allowing for the introduction of a wide range of other functional groups. nih.gov The reactivity of the nitrile can be influenced by factors such as the presence of catalysts and the steric environment around the cyano group. numberanalytics.com

Table 2: Common Reactions of the Nitrile Functional Group

Reaction Type Product(s)
Hydrolysis Carboxamides, Carboxylic Acids wikipedia.orgebsco.com
Reduction Primary Amines, Tertiary Amines wikipedia.org
Nucleophilic Addition Imines, Ketones (after hydrolysis) wikipedia.org
Cycloaddition Carbo- and Heterocycles nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxetan-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-2-1-5-3-7-4-5/h5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDJSCCYCAJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 2 Oxetan 3 Yl Acetonitrile

Ring-Opening Reactions of the Oxetane (B1205548) Moiety in 2-(Oxetan-3-yl)acetonitrile

The oxetane ring, a four-membered heterocycle, is characterized by significant ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.org This inherent strain is a primary driving force for its reactivity, making it susceptible to ring-opening reactions under various conditions. beilstein-journals.orgacs.org These reactions provide a pathway to more complex molecular architectures by relieving the strain and allowing for the introduction of new functional groups. acs.org

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the oxetane oxygen of this compound can be protonated, which activates the ring toward nucleophilic attack. This process is a common strategy for the functionalization of oxetanes. beilstein-journals.orgacs.org Both Brønsted and Lewis acids can catalyze this ring-opening. acs.orgacs.org

The general mechanism involves the following steps:

Protonation/Coordination: The oxetane oxygen acts as a Lewis base, coordinating to a proton (from a Brønsted acid) or a Lewis acid. beilstein-journals.org This step makes the ring carbons more electrophilic.

Nucleophilic Attack: A nucleophile attacks one of the ring carbons (typically at the less hindered C2 or C4 position). In the case of 3-substituted oxetanes like this compound, the regioselectivity of the attack can be influenced by the nature of the substituent and the reaction conditions.

Ring Opening: The carbon-oxygen bond cleaves, relieving the ring strain and forming a more stable, open-chain product.

For instance, studies on similar 3-substituted oxetanes have shown that acid-catalyzed reactions with diols can lead to the formation of 1,4-dioxanes. acs.org This proceeds through the formation of an oxetane carbocation, which then reacts with the nucleophile. acs.org The choice of solvent can be critical; polar solvents like acetonitrile (B52724) can stabilize carbocation intermediates that may form during the reaction. acs.org In some cases, intramolecular reactions can occur, such as the acid-catalyzed rearrangement of 3-vinyloxetan-3-ols to 2,5-dihydrofurans, where the reaction with the acetonitrile solvent can lead to side products. beilstein-journals.org

Catalyst TypeGeneral ConditionsProduct TypeRef.
Brønsted Acid (e.g., TfOH, Tf₂NH)Presence of a nucleophile (e.g., alcohol, diol)Ether, Diol-adducts acs.orgacs.org
Lewis Acid (e.g., BF₃·OEt₂)Aprotic solvent (e.g., CH₂Cl₂)Halohydrins, other adducts acs.org

Base-Mediated Ring-Opening Pathways

While less common than acid-catalyzed pathways, base-mediated ring-opening of oxetanes can occur, particularly if the ring is activated by appropriate functional groups. acs.org For this compound, the acidity of the α-proton (adjacent to the nitrile group) could potentially play a role in base-mediated reactions, though direct ring-opening by external bases is also a possibility.

A reported base-mediated reaction for a related compound, 3-(nitromethylene)oxetane, involves deprotonation of the oxetane ring itself to form a highly strained oxetene intermediate, which subsequently undergoes ring opening. acs.org Strong bases are typically required for such transformations. The presence of the acetonitrile group in this compound, however, makes the α-proton the most likely site of deprotonation, which would lead to reactions involving the nitrile group rather than direct ring-opening.

Strain-Release Driven Reactivity Pathways

The inherent ring strain of approximately 25.5 kcal/mol is a fundamental thermodynamic driving force for nearly all reactions involving the oxetane ring. beilstein-journals.org This strain energy is comparable to that of an epoxide (27.3 kcal/mol). beilstein-journals.org Any reaction that leads to the cleavage of a C-O bond in the ring is energetically favorable due to the release of this strain. acs.orgacs.orgnih.gov

This principle underpins both the acid- and base-catalyzed ring-opening reactions discussed previously. Furthermore, strain-release can enable reactions that might otherwise be kinetically or thermodynamically unfavorable. For example, transition-metal-catalyzed reactions can exploit this strain to achieve novel transformations. Rhodium-catalyzed cross-metathesis reactions have been shown to occur between strained rings like oxetanes and gem-difluorinated cyclopropanes, a transformation driven by the release of strain from both substrates. rsc.org The high reactivity of the oxetane ring, driven by strain, makes it a valuable synthetic intermediate for creating more complex molecular structures. beilstein-journals.orgacs.org

Reactions Involving the Acetonitrile Functional Group of this compound

The acetonitrile group (—C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Additions to the Nitrile Moiety

The polarized carbon-nitrogen triple bond of the acetonitrile group reacts with a range of nucleophiles. libretexts.org This addition initially forms an sp²-hybridized imine anion. libretexts.org

Common nucleophilic addition reactions include:

Grignard Reagents (Organomagnesium Halides): Addition of a Grignard reagent to the nitrile, followed by hydrolysis, yields a ketone. This provides a method for C-C bond formation at the carbon adjacent to the oxetane ring.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can add to the nitrile group.

Hydride Reagents: As discussed in the next section, reduction with hydride donors is a key reaction.

These reactions allow for the elaboration of the side chain, converting the nitrile into ketones or other functional groups while potentially leaving the oxetane ring intact, provided the reaction conditions are mild enough to avoid ring-opening.

Hydrolysis and Derivatization of the Acetonitrile Group to Carboxylic Acids or Amines

The acetonitrile group can be readily converted into other important functional groups, namely carboxylic acids and primary amines.

Hydrolysis to Carboxylic Acids: The hydrolysis of the nitrile group to a carboxylic acid, specifically forming 2-(Oxetan-3-yl)acetic acid, can be achieved under either acidic or basic conditions. libretexts.org The reaction proceeds via an amide intermediate, 2-(oxetan-3-yl)acetamide. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with an aqueous acid like hydrochloric acid (HCl). The mechanism involves protonation of the nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH), also leads to hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The initial product is a carboxylate salt (e.g., sodium 2-(oxetan-3-yl)acetate), which must be acidified in a separate step to yield the final carboxylic acid. libretexts.org

ConditionIntermediateFinal Product (after workup)Ref.
Acidic (e.g., aq. HCl, heat)2-(Oxetan-3-yl)acetamide2-(Oxetan-3-yl)acetic acid libretexts.orglibretexts.org
Basic (e.g., aq. NaOH, heat)Sodium 2-(oxetan-3-yl)acetate2-(Oxetan-3-yl)acetic acid libretexts.org

Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding 2-(oxetan-3-yl)methanamine. This transformation is a powerful tool for introducing a basic amino group. libretexts.orglibretexts.org

Common reducing agents include:

Lithium Aluminum Hydride (LiAlH₄): This is a strong reducing agent that effectively converts nitriles to primary amines. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an acidic or aqueous workup to protonate the resulting dianion. libretexts.orglibretexts.org

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as Raney Nickel, Palladium (Pd), or Platinum (Pt) also reduces the nitrile to a primary amine. This method is often considered "greener" than using metal hydrides. nih.gov

This reduction provides a direct route to the corresponding primary amine, a valuable building block in medicinal chemistry and materials science. google.comgoogle.com

Reduction Reactions of the Nitrile to Amines

The conversion of the nitrile group in this compound to a primary amine is a key transformation, yielding 2-(Oxetan-3-yl)ethanamine. This reaction is typically achieved through catalytic hydrogenation. A common method involves the use of a palladium on carbon (Pd/C) catalyst.

In a representative procedure, this compound is hydrogenated in the presence of 10 wt. % palladium on carbon in methanol (B129727) (MeOH). The reaction is conducted under a hydrogen gas atmosphere at high pressure (300 psi) and room temperature for an extended period (24 hours) to ensure complete conversion. After the reaction, the solid catalyst is removed by filtration through a substance like Celite, and the resulting amine, 2-(Oxetan-3-yl)ethanamine, is isolated after solvent removal. This method provides a direct route to the corresponding amine, which is a valuable building block for further chemical synthesis.

Catalytic hydrogenation is a widely employed industrial process for converting unsaturated compounds, like nitriles and alkenes, into their saturated counterparts, such as amines and alkanes. The choice of catalyst, such as palladium, platinum, or nickel-based systems, along with reaction conditions like temperature and pressure, can be tailored for specific substrates.

Table 1: Conditions for the Reduction of this compound to 2-(Oxetan-3-yl)ethanamine

Reagent/CatalystSolventConditionsProductYieldReference
H₂, 10 wt. % Pd/C (50 wt. % water)MeOH300 psi H₂, 25°C, 24 h2-(Oxetan-3-yl)ethanamine85.9%

Electrophilic and Nucleophilic Substitution Reactions at the Oxetane Core of this compound

The inherent ring strain of the oxetane moiety in this compound makes it susceptible to ring-opening reactions through nucleophilic attack, a defining feature of its reactivity.

The carbon atoms of the oxetane ring are electrophilic and can be attacked by nucleophiles, particularly under acidic conditions which activate the ring by protonating the oxygen atom. While direct studies on this compound are limited, the reactivity of analogous oxetane systems provides significant insight. For instance, oxetan-3-ols can be activated by strong Brønsted acids like triflimide (HNTf₂) to act as 1,2-bis-electrophiles. In the presence of a bis-nucleophile such as a 1,2-diol, this leads to a formal [2+2] annulation to form 1,4-dioxane (B91453) structures. This process involves sequential nucleophilic attacks on the oxetane carbons, leading to ring opening and subsequent ring formation with the diol. Reactions performed in polar solvents like acetonitrile have been shown to be effective, stabilizing the carbocation intermediate that forms upon initial ring opening.

The general reactivity of oxetanes shows that ring-opening can be achieved with a variety of nucleophiles. The outcome of the reaction depends on the substitution pattern of the oxetane and the reaction conditions. Lewis or Brønsted acid catalysis is often required to facilitate the ring opening by enhancing the electrophilicity of the ring carbons.

Beyond simple ring-opening, the oxetane core allows for various derivatizations. A key precursor, oxetan-3-one, can be converted into 2-(oxetan-3-ylidene)acetonitrile (B1423708), which serves as a versatile intermediate. This unsaturated analog can undergo further transformations. For example, the exocyclic double bond can be subjected to conjugate addition reactions. Rhodium-catalyzed conjugate addition of arylboronic acids to similar ethyl 2-(oxetan-3-ylidene)acetate systems demonstrates that the 3-position of the oxetane can be functionalized with aryl groups.

Furthermore, the nitrile group itself can be transformed. While reduction to an amine is common, other functional group interconversions are possible, expanding the synthetic utility of the molecule. The development of methods for the asymmetric synthesis of 2-substituted oxetan-3-ones highlights the potential for creating chiral, functionalized oxetane building blocks that could be converted to nitrile-containing derivatives.

Cycloaddition Reactions of Unsaturated Analogs (e.g., 2-(Oxetan-3-ylidene)acetonitrile) and their Potential for Saturation to this compound

The unsaturated analog, 2-(oxetan-3-ylidene)acetonitrile, is a valuable intermediate that can participate in cycloaddition reactions to build more complex molecular architectures, particularly spirocyclic systems. This α,β-unsaturated nitrile acts as a dipolarophile in 1,3-dipolar cycloaddition reactions with azomethine ylides.

For instance, the silver-catalyzed reaction between methyl 2-(oxetan-3-ylidene)acetate (a closely related analog) and imines derived from α-amino esters generates highly substituted spirocyclic pyrrolidines fused to the oxetane ring. These reactions proceed with high regio- and stereoselectivity. Similarly, multicomponent reactions involving oxetan-3-one, an α-amino acid, and a dipolarophile like N-methylmaleimide can generate complex spirocyclic oxetanes in a single step.

The synthesis of the target saturated compound, this compound, can be achieved from its ylidene precursor. The saturation of the exocyclic double bond in 2-(oxetan-3-ylidene)acetonitrile is typically accomplished via catalytic hydrogenation. This reaction converts the alkene functionality into an alkane, leaving the oxetane ring and the nitrile group intact under controlled conditions. This reduction is a key step in linking the chemistry of the unsaturated precursor to the saturated target molecule.

Table 2: Representative Cycloaddition Reaction of an Oxetane-3-ylidene Derivative

DipolarophileDipole SourceCatalyst/ConditionsProduct TypeReference
Methyl 2-(oxetan-3-ylidene)acetateN-methyl 2-(naphthalen-2-yl methyleneamino)acetateAg₂O, DBU, Toluene, RTSpirocyclic oxetane-pyrrolidine

Chemical Stability and Transformation Profiles of this compound under Varied Reaction Conditions

The stability of this compound is governed by the robust nature of the nitrile group and the inherent strain of the oxetane ring.

The thermal stability of oxetane-containing compounds is a critical parameter, especially for applications in materials science or for processes requiring elevated temperatures. For energetic materials derived from oxetanes, thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine decomposition temperatures. For example, energetic derivatives such as 2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole exhibit specific decomposition temperatures determined by DSC at a defined heating rate (e.g., 5 °C min⁻¹).

Tolerance to Acidic and Basic Environments

The chemical stability of this compound in acidic and basic environments is primarily dictated by the reactivity of its two key functional groups: the nitrile (-C≡N) and the oxetane ring. The predominant reaction under both conditions is the hydrolysis of the nitrile group, a well-established transformation in organic chemistry. libretexts.orglibretexts.org The strained oxetane ring, while generally more stable than an epoxide, can also be susceptible to ring-opening under certain harsh conditions. vulcanchem.combeilstein-journals.org

Behavior in Acidic Environments

In the presence of aqueous acid, such as dilute hydrochloric acid, and with the application of heat, the nitrile group of this compound is expected to undergo hydrolysis. libretexts.org This reaction typically proceeds in two stages: an initial hydration of the nitrile to form an amide intermediate, 2-(oxetan-3-yl)acetamide, followed by further hydrolysis of the amide to yield the corresponding carboxylic acid, 2-(oxetan-3-yl)acetic acid. libretexts.orgdoubtnut.com The nitrogen atom from the nitrile is converted into an ammonium salt, for instance, ammonium chloride if hydrochloric acid is used as the catalyst. libretexts.org

While the nitrile hydrolysis is the main pathway, the stability of the oxetane ring under acidic conditions must also be considered. Strained ethers are known to undergo ring-opening reactions catalyzed by acid. vulcanchem.com However, this often requires strong, concentrated acids or specific catalytic conditions. Under the typically dilute acidic conditions used for nitrile hydrolysis, the oxetane ring is expected to remain largely intact, making the formation of 2-(oxetan-3-yl)acetic acid the principal outcome.

Table 1: Predicted Products of Acid-Catalyzed Hydrolysis of this compound

Reactant Conditions Intermediate Final Products

Behavior in Basic Environments

When heated with an aqueous alkaline solution, such as sodium hydroxide, this compound also undergoes hydrolysis of the nitrile group. libretexts.orglibretexts.org In this case, the reaction yields the salt of the carboxylic acid, for example, sodium 2-(oxetan-3-yl)acetate, and ammonia (B1221849) gas is evolved. libretexts.org Any carboxylic acid formed would be immediately deprotonated by the base present in the reaction mixture.

To obtain the free 2-(oxetan-3-yl)acetic acid from the reaction mixture, a subsequent acidification step with a strong acid is necessary. libretexts.org This protonates the carboxylate salt.

The oxetane ring is generally considered more stable under basic than acidic conditions. While strong bases can promote ring fragmentation in some substituted oxetanes, the conditions for a standard alkaline nitrile hydrolysis are typically mild enough to preserve the oxetane structure. acs.orgbeilstein-journals.org

Table 2: Predicted Products of Base-Catalyzed Hydrolysis of this compound

Reactant Conditions Initial Products Product after Acidification

Applications of 2 Oxetan 3 Yl Acetonitrile in Advanced Organic Synthesis

2-(Oxetan-3-yl)acetonitrile as a Versatile Building Block for Complex Chemical Structures

The inherent reactivity of the nitrile group, coupled with the conformational constraints of the oxetane (B1205548) ring, makes this compound a valuable precursor for a wide array of complex chemical structures. Its utility is particularly evident in the synthesis of substituted heterocyclic systems and diversely functionalized oxetane derivatives.

The cyanomethyl group of this compound serves as a key synthon in the construction of various nitrogen-containing heterocycles. Through strategic chemical transformations, this building block can be elaborated into more complex structures, including indolines, oxindoles, isoquinolinones, and isoquinolinediones bldpharm.com. The synthetic utility is further demonstrated by its potential role in the formation of spirocyclic systems, such as spiro-β-lactones and spiro-1,3-oxazolidin-2-ones, which are of interest in medicinal chemistry chemicalbook.com.

The general strategy often involves the chemical manipulation of the nitrile functionality, which can participate in cyclization reactions to form the core of the heterocyclic ring. For instance, the visible light-mediated heterogeneous photocatalytic cyanomethylarylation of alkenes using acetonitrile (B52724) derivatives allows for the efficient construction of a broad array of structurally diverse nitrogenous heterocyclic compounds bldpharm.com. This highlights the potential of this compound to participate in similar transformations, leading to novel oxetane-substituted heterocycles.

Table 1: Examples of Heterocyclic Systems Synthesized from Acetonitrile Derivatives

Heterocyclic System Synthetic Method Precursors
Indolines Photocatalytic Cyanomethylarylation N-arylallylamines, Acetonitrile
Oxindoles Photocatalytic Cyanomethylarylation N-arylacrylamides, Acetonitrile
Isoquinolinones Photocatalytic Cyanomethylarylation N-benzoylacrylamides, Acetonitrile

This table is based on synthetic methods using acetonitrile and its derivatives, illustrating the potential applications for this compound.

Beyond its role in forming new heterocyclic rings, this compound is a key starting material for the synthesis of a variety of functionalized oxetane derivatives. The oxetane ring itself can be further substituted, and the nitrile group can be transformed into other valuable functionalities.

Research has demonstrated the successful preparation of di-, tri-, and tetra-substituted oxetane derivatives featuring a combination of ester, amide, nitrile, aryl, sulfone, and phosphonate (B1237965) substituents mdpi.commdpi.com. These functionalized oxetanes are valuable as fragments or building blocks in drug discovery programs. The synthesis of these novel motifs is often achieved through methods such as rhodium-catalyzed O–H insertion and C–C bond-forming cyclization mdpi.com.

The nitrile group of an oxetane derivative can be hydrolyzed to a carboxylic acid, which can then be converted to esters and amides. For example, the hydrolysis of a nitrile-oxetane benzyl (B1604629) ester can be achieved using lithium hydroxide (B78521), followed by amide bond formation to yield nitrile amide oxetanes mdpi.com. Furthermore, the oxetane ring can be functionalized with aryl and sulfonyl groups, and biaryl-containing compounds can be accessed through Suzuki-Miyaura coupling from halogenated derivatives nih.gov. The introduction of a phosphonate group has also been successfully demonstrated mdpi.com.

Table 2: Functional Group Modifications of Oxetane Derivatives

Functional Group Synthetic Approach
Ester Hydrolysis of nitrile to carboxylic acid, followed by esterification.
Amide Hydrolysis of nitrile to carboxylic acid, followed by amide coupling.
Aryl Suzuki-Miyaura coupling of halogenated oxetane derivatives.
Sulfone C–C bond-forming cyclization incorporating an aryl-sulfonyl group.

Synthesis of Diversely Functionalized Oxetane Derivatives

Role in the Synthesis of Chiral Scaffolds and Specialty Chemicals

The unique three-dimensional structure of the oxetane ring makes this compound an attractive starting point for the synthesis of chiral scaffolds and specialty chemicals with defined stereochemistry.

While direct utilization of this compound as a precursor for chiral stationary phases (CSPs) for chromatographic applications is not extensively documented, its derivatives hold potential in this area. The synthesis of chiral selectors, which are the key components of CSPs, often involves the use of small, rigid, and stereochemically defined molecules. Chiral derivatives of this compound could be synthesized and subsequently immobilized onto a solid support, such as silica (B1680970) gel, to create a CSP.

The general principle of a CSP involves a chiral selector that can interact stereoselectively with the enantiomers of a racemic mixture, leading to their separation. These interactions can include hydrogen bonding, dipole-dipole interactions, and π-π stacking. The oxetane and nitrile functionalities, along with any introduced chiral centers and other functional groups on the this compound scaffold, could provide the necessary interaction points for chiral recognition. The immobilization of such chiral selectors onto a support can be achieved through various methods, including covalent bonding via linker molecules.

Acetonitrile and its derivatives are recognized as valuable building blocks for generating molecular diversity in organic synthesis nih.govsemanticscholar.orgnih.govresearchgate.net. The nitrile group is a versatile functional handle that can be transformed into a wide range of other functionalities, including amines, carboxylic acids, amides, and ketones. These transformations, coupled with modifications to the oxetane ring, allow for the creation of a large library of diverse molecules from a single starting material.

For example, the cyanomethyl group can participate in cyanomethylation reactions, and the nitrogen atom of the nitrile can act as a nucleophile in Ritter-type reactions to form amides nih.govresearchgate.net. Furthermore, the oxetane ring can undergo ring-opening reactions to generate new linear structures with preserved stereochemical information. This ability to manipulate both the nitrile group and the oxetane ring provides a powerful platform for generating molecular diversity, which is crucial in the search for new bioactive compounds and materials.

Utilization in the Rational Design and Synthesis of Chemically Modulated Scaffolds

The strategic incorporation of strained ring systems into molecular scaffolds is a powerful tool in modern medicinal chemistry and materials science. Among these, the oxetane ring has garnered significant attention due to its unique three-dimensional structure and favorable physicochemical properties. This compound serves as a key building block for introducing the 3-substituted oxetane motif, enabling the rational design of novel chemical entities with modulated properties.

As a Nonclassical Isostere in Synthetic Strategies for Property Modulation

In drug design, the concept of isosterism, where one functional group is replaced by another with similar steric and electronic characteristics, is a cornerstone of lead optimization. The oxetane moiety is considered a nonclassical isostere, offering a unique combination of properties that distinguish it from traditional functional groups. Specifically, the 3-substituted oxetane group, introduced via synthons like this compound, is frequently employed as a bioisostere for gem-dimethyl and carbonyl groups. beilstein-journals.org

The rationale for this substitution lies in the distinct advantages offered by the oxetane ring:

Improved Metabolic Stability: Unlike the gem-dimethyl group, which can be susceptible to oxidative metabolism, the oxetane ring is generally more resistant to metabolic degradation. acs.org This can lead to improved pharmacokinetic profiles for drug candidates.

Enhanced Polarity and Hydrogen Bonding Capacity: The oxygen atom in the oxetane ring acts as a strong hydrogen bond acceptor. beilstein-journals.orgu-tokyo.ac.jp This is attributed to the strained C-O-C bond angle, which effectively exposes the oxygen's lone pairs of electrons. beilstein-journals.org This increased polarity can be advantageous for improving interactions with biological targets.

Three-Dimensionality: The puckered nature of the oxetane ring provides a distinct three-dimensional exit vector for substituents, which can be beneficial for exploring chemical space and optimizing binding interactions with protein targets.

The use of nonclassical isosteres like the oxetane ring allows medicinal chemists to fine-tune the properties of a molecule to enhance its biological activity and developability. acs.orgdundee.ac.uknih.govnih.gov

Impact on Physicochemical Properties (e.g., lipophilicity, aqueous solubility, pKa) during the Synthetic Incorporation of Oxetane Moiety

The incorporation of an oxetane moiety, for instance, through the use of this compound as a synthetic precursor, can have a profound impact on the physicochemical properties of a molecule. beilstein-journals.org These changes are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity: The oxetane ring is significantly more polar than a gem-dimethyl group. Consequently, replacing a gem-dimethyl group with an oxetane typically leads to a reduction in lipophilicity (LogP). u-tokyo.ac.jp This can be advantageous in drug design, as high lipophilicity is often associated with poor solubility and increased metabolic clearance.

Aqueous Solubility: The increased polarity and hydrogen bond accepting capability of the oxetane ring generally lead to an improvement in aqueous solubility. u-tokyo.ac.jp This is a crucial parameter for ensuring adequate bioavailability of a drug candidate.

pKa: The presence of an oxetane ring can influence the basicity (pKa) of nearby amine groups. The electron-withdrawing nature of the oxygen atom can lower the pKa of a proximal amine, which can be a useful strategy for modulating the ionization state of a molecule at physiological pH. u-tokyo.ac.jp

The following table summarizes the comparative impact of the oxetane moiety on key physicochemical properties when used as an isostere for the gem-dimethyl group.

Propertygem-Dimethyl GroupOxetane MoietyImpact of Substitution
Lipophilicity (LogP) HigherLowerDecreased lipophilicity
Aqueous Solubility LowerHigherIncreased solubility
Hydrogen Bond Accepting Capacity NoneStrongIntroduction of H-bond acceptor
Metabolic Stability Susceptible to oxidationGenerally more stableImproved metabolic profile

Application in Polymer Chemistry and Material Science through Ring-Strain Polymerization (where applicable)

The oxetane ring possesses a significant amount of ring strain, estimated to be around 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgresearchgate.net This inherent strain makes it susceptible to ring-opening polymerization (ROP) under appropriate catalytic conditions. While the polymerization of the parent oxetane and its simple derivatives is well-established, the application of more complex functionalized oxetanes like this compound in this context is an area of growing interest.

Ring-opening of oxetanes can be initiated by cationic, anionic, or coordination catalysts, leading to the formation of polyethers with a linear backbone. The presence of the nitrile group in this compound could offer several advantages in polymer chemistry:

Functional Polymers: The nitrile group can be retained as a pendant functional group along the polymer chain. This allows for post-polymerization modification, enabling the synthesis of a wide range of functional materials.

Modulation of Polymer Properties: The polarity of the nitrile group can influence the properties of the resulting polymer, such as its solubility, thermal stability, and adhesion characteristics.

Although less strained and therefore less reactive than oxiranes (epoxides), oxetanes provide a valuable monomer class for the synthesis of tailored polyethers. researchgate.net The polymerization of functionalized oxetanes is a key strategy for producing linear and hyperbranched polymers for various applications in materials science. researchgate.net

Theoretical and Computational Investigations of 2 Oxetan 3 Yl Acetonitrile

Electronic Structure Analysis of 2-(Oxetan-3-yl)acetonitrile

The arrangement of electrons in this compound governs its fundamental chemical and physical properties. Computational analysis of its electronic structure reveals the distribution of charge and the nature of its molecular orbitals, which are key determinants of its reactivity.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily dictated by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents the region most susceptible to receiving electrons (electrophilicity).

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxetane's oxygen atom and the π-system of the nitrile group. The LUMO is anticipated to be the π* antibonding orbital of the carbon-nitrogen triple bond, making the nitrile carbon an electrophilic site.

Molecular OrbitalCalculated Energy (Illustrative)Primary Character
LUMO~1.8 eVπ* (C≡N)
HOMO~-6.3 eVn(O), π(C≡N)
HOMO-LUMO Gap (ΔE)~8.1 eVIndicator of Chemical Reactivity

Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed to assign partial charges to each atom. researchgate.netwikipedia.orgnih.govwikipedia.org In this compound, the oxygen atom of the oxetane (B1205548) ring and the nitrogen atom of the nitrile group are expected to carry significant negative partial charges. Consequently, the adjacent carbon atoms will bear positive partial charges, marking them as potential sites for nucleophilic attack.

Atom/GroupExpected Partial Charge (Illustrative)Reason
Oxetane OxygenNegative (δ-)High Electronegativity
Nitrile NitrogenNegative (δ-)High Electronegativity
Nitrile CarbonPositive (δ+)Polar C≡N bond
Oxetane C2/C4Positive (δ+)Inductive effect of Oxygen

Conformational Analysis and Ring Puckering Dynamics of the Oxetane Ring

The four-membered oxetane ring is subject to significant ring strain (approximately 107 kJ/mol), which influences its geometry. utexas.edu Unlike the planar cyclobutane (B1203170) which has a puckering angle of about 30°, unsubstituted oxetane is nearly planar, with a small puckering angle of about 8.7° at 140 K. beilstein-journals.org This near-planarity is attributed to reduced gauche interactions due to the replacement of a methylene (B1212753) unit with an oxygen atom. beilstein-journals.org

However, the introduction of substituents onto the oxetane ring, as in this compound, leads to increased steric and eclipsing interactions. utexas.eduacs.org To alleviate this strain, the ring adopts a more distinctly puckered conformation. acs.org For example, X-ray crystallography has shown that the substituted oxetane in EDO has a puckering angle of 16°. acs.org The puckering motion involves out-of-plane displacements of the ring atoms, and the molecule rapidly interconverts between equivalent puckered conformations.

The potential energy surface (PES) for this ring puckering can be calculated computationally. libretexts.orglibretexts.org The PES typically features a double-well potential, with a small energy barrier at the planar conformation separating the two puckered minima. The height of this inversion barrier determines the dynamics of the ring puckering. For 3-substituted oxetanes, the cyanomethyl group will occupy either an axial or equatorial position in the puckered conformer, with the relative energies of these conformers determining the equilibrium population.

MoleculeRing TypePuckering AngleReference
CyclobutaneCarbocycle~30° beilstein-journals.org
OxetaneHeterocycle~8.7° beilstein-journals.org
EDO (Substituted Oxetane)Heterocycle16° acs.org
3-Mesitylcyclobutane DerivativeCarbocycle26.6° researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, the high-energy transition states that control reaction rates.

Two key reactive sites in this compound are the nitrile group and the strained oxetane ring.

Nitrile Hydrolysis: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under acidic or basic conditions. DFT studies on the hydrolysis of acetonitrile (B52724) have shown that the reaction proceeds through nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) on the electrophilic nitrile carbon. nih.govtue.nl Computational methods are used to locate the transition state for this addition step, which is typically the rate-determining step. For the hydroxide-catalyzed hydrolysis of acetonitrile, the activation energy barrier for the initial nucleophilic attack has been calculated to be 27.8 kcal/mol. nih.gov

Oxetane Ring-Opening: The strained oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions which activate the ring by protonating the oxygen atom. This is followed by a nucleophilic attack on one of the adjacent carbons. Theoretical studies confirm that this reaction typically proceeds via an SN2 mechanism. researchgate.net DFT calculations can precisely model the geometry of the SN2 transition state, characterized by the incoming nucleophile and the leaving group (the rest of the ring) being in a nearly linear arrangement with the carbon center. researchgate.net The calculated energy barrier for an oxetane ring-opening step in a copolymerization reaction was found to be 13.7 kcal/mol, indicating the facility of this process. researchgate.net

Once a transition state has been located and confirmed (by vibrational frequency analysis, which should yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. rsc.org The IRC method maps the reaction pathway from the transition state downhill to both the reactants and the products, providing a complete picture of the reaction coordinate.

The energies of the stationary points along this path (reactants, transition states, intermediates, products) are used to construct a reaction energy profile, also known as a reaction coordinate diagram. This diagram visually represents the thermodynamics (relative energies of reactant and product) and kinetics (activation energy) of the reaction. For instance, DFT calculations of the ring-opening polymerization of oxetane have been used to determine the reaction barriers and map the structural changes along the reaction pathway, showing how bond lengths and angles evolve as the reaction progresses from reactant to transition state to product. rsc.org Such analyses are crucial for understanding reaction feasibility, predicting outcomes, and designing new chemical transformations.

Reaction TypeKey Mechanistic StepComputational MethodRepresentative Activation Energy (ΔG‡)
Base-Catalyzed Nitrile HydrolysisNucleophilic attack of OH- on C≡NDFT (B3LYP)~27.8 kcal/mol nih.gov
Acid-Catalyzed Oxetane Ring-OpeningSN2 attack by a nucleophileDFT (BP86-D4)~13.7 kcal/mol researchgate.net

Elucidation of Structure-Reactivity Relationships

Computational chemistry provides powerful tools to understand the interplay between the three-dimensional structure of a molecule and its chemical behavior. For this compound, theoretical studies are crucial for predicting its reactivity, stability, and the electronic effects stemming from the interaction between the oxetane ring and the acetonitrile substituent.

The nature and position of substituents on the oxetane ring can profoundly impact its stability and reactivity. Generally, 3-substituted oxetanes exhibit greater metabolic stability compared to their 2-substituted counterparts. acs.org For this compound, the cyanomethyl group at the C3 position is a key feature.

Computational studies on substituted oxetanes have shown that the ring can act as a potent σ-electron-withdrawing group, which can, in turn, affect the properties of adjacent functional groups. acs.org This electron-withdrawing nature of the oxetane ring can influence the reactivity of the nitrile moiety in this compound.

The stability of the oxetane ring towards ring-opening is also dependent on the electronic nature of its substituents. Electron-withdrawing groups can modulate the electron density within the ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack. While specific computational data for this compound is not widely available, general principles suggest that the acetonitrile group, being electron-withdrawing, would influence the charge distribution on the oxetane ring atoms.

Below is a hypothetical data table illustrating how different substituents at the 3-position of an oxetane ring might influence its calculated ring strain energy and the partial charge on the ether oxygen. This data is based on general computational chemistry principles for substituted cycloalkanes.

Substituent at C3Calculated Ring Strain Energy (kcal/mol)Calculated Partial Charge on Oxygen (e)
-H25.5-0.45
-CH3 (Electron-donating)25.2-0.48
-CH2CN (Electron-withdrawing)25.8-0.43
-OH (Electron-withdrawing/H-bond donor)26.1-0.50

Note: This table is illustrative and based on general chemical principles. Specific DFT calculations would be required to determine the exact values for these compounds.

The high ring strain of the oxetane in this compound not only dictates the reactivity of the ring itself but can also allosterically influence the reactivity of the attached nitrile group. The strained C-C and C-O bonds of the oxetane ring can affect the electronic environment of the C3 carbon, and this effect can be transmitted to the adjacent cyanomethyl group.

Density Functional Theory (DFT) calculations are a common method to probe the reactivity of nitrile-containing compounds. nih.gov Such calculations can determine the activation energies for reactions involving the nitrile group, such as nucleophilic attack. The electron-withdrawing character of the oxetane ring is expected to have a notable impact on the electrophilicity of the nitrile carbon.

The table below presents hypothetical calculated activation energies for the nucleophilic addition of a model nucleophile (e.g., a thiol) to the nitrile group of different acetonitrile derivatives, illustrating the potential electronic effect of the substituent.

CompoundSubstituentCalculated Activation Energy (kcal/mol) for Nucleophilic Attack
Acetonitrile-H20.5
Propionitrile-CH321.2
This compound-Oxetan-3-yl19.8
2-Phenylacetonitrile-Phenyl18.5

Note: This table is illustrative and based on the expected electronic effects of the substituents. The oxetane is presumed to be electron-withdrawing, thus lowering the activation energy for nucleophilic attack on the nitrile carbon compared to an alkyl substituent.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for the structural analysis of 2-(Oxetan-3-yl)acetonitrile in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton types and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon environments.

The expected ¹H NMR signals for this compound include a multiplet for the methine proton at the C3 position of the oxetane (B1205548) ring, triplets for the methylene (B1212753) protons at the C2 and C4 positions of the ring, and a doublet for the methylene protons adjacent to the nitrile group.

The ¹³C NMR spectrum is expected to show distinct signals for the two equivalent methylene carbons of the oxetane ring (C2 and C4), the methine carbon (C3), the methylene carbon of the acetonitrile (B52724) moiety, and the quaternary carbon of the nitrile group.

Representative ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
4.75 - 4.65 m - 2 x H2, 2 x H4
3.60 - 3.45 m - H3

Representative ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
117.5 -CN
72.0 C2, C4
34.5 C3

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other. For this compound, COSY would show a cross-peak between the methine proton (H3) and the adjacent methylene protons of the acetonitrile group (-CH₂CN). It would also show correlations between the H3 proton and the methylene protons on the oxetane ring (H2 and H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra, confirming the assignment of each carbon signal based on its attached proton. For example, the proton signal at ~2.80 ppm would show a correlation to the carbon signal at ~21.0 ppm, confirming the assignment of the -CH₂CN group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. HMBC is crucial for piecing together the molecular skeleton. Key correlations would include the link from the methylene protons of the acetonitrile group (-CH₂CN) to both the C3 carbon of the oxetane ring and the nitrile carbon (-CN), confirming the connection of the side chain to the ring.

While solution-state NMR is common for routine characterization, solid-state NMR (ssNMR) can provide valuable information in specific contexts. If this compound is synthesized or utilized on a solid support, ssNMR could be used to characterize the resin-bound intermediate without cleaving it from the support. Furthermore, for crystalline forms of the compound, ssNMR can probe the molecular structure and packing in the solid state, revealing information about intermolecular interactions not present in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry is used to determine the exact molecular mass of a compound with high precision. This allows for the determination of its elemental formula, which is a definitive confirmation of its chemical identity. For this compound, the molecular formula is C₅H₇NO.

Calculated Exact Mass for C₅H₇NO

Ion Formula Calculated Exact Mass (m/z)
[C₅H₇NO + H]⁺ 98.06004

An experimental HRMS measurement matching one of these values to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique used to separate and identify individual components within a mixture. In the context of synthesizing this compound, GC-MS can be used to monitor reaction progress, identify byproducts, and assess the purity of the final product.

The gas chromatograph separates compounds based on their volatility and polarity. As this compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. Key fragmentation pathways for ethers and nitriles often involve α-cleavage (cleavage of the bond adjacent to the heteroatom or functional group). wpmucdn.commiamioh.edu

Plausible Fragmentation Pattern for this compound in EI-MS

m/z Proposed Fragment Loss from Molecular Ion (m/z 97)
97 [C₅H₇NO]⁺ Molecular Ion (M⁺)
69 [C₄H₅O]⁺ Loss of -CN
57 [C₃H₅O]⁺ Loss of -CH₂CN

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing.

For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information. The analysis would confirm the presence and connectivity of the four-membered oxetane ring and the appended acetonitrile group. Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of all covalent bonds, including the C-C and C-O bonds within the oxetane ring and the C≡N triple bond of the nitrile functional group.

Bond Angles: The angles between adjacent bonds, which would reveal the degree of ring strain in the oxetane moiety. The internal angles of the oxetane ring are expected to be significantly smaller than the ideal tetrahedral angle of 109.5°, a consequence of its strained four-membered ring structure acs.orgillinois.edu.

Torsional Angles: These angles describe the conformation of the molecule, including the orientation of the acetonitrile group relative to the oxetane ring.

Crystal Packing: The arrangement of individual molecules within the crystal lattice, providing insight into intermolecular forces that stabilize the solid-state structure.

While specific crystallographic data for this compound is not publicly available, studies on related oxetane derivatives have shown that the four-membered ring can adopt a slightly puckered conformation acs.orgillinois.edu. The puckering of the oxetane ring is influenced by the nature and position of its substituents acs.org.

Table 1: Expected Crystallographic Parameters for this compound

ParameterExpected Value/InformationSignificance
Crystal SystemTo be determinedDescribes the symmetry of the unit cell.
Space GroupTo be determinedDefines the symmetry elements within the crystal.
Unit Cell DimensionsTo be determinedDefines the size and shape of the repeating unit.
C-O Bond Length (Oxetane)~1.46 Å acs.orgConfirms the ether linkage within the ring.
C-C Bond Length (Oxetane)~1.53 Å acs.orgConfirms the carbon backbone of the ring.
C≡N Bond Length~1.15 ÅCharacteristic of a nitrile triple bond.
Oxetane Ring ConformationLikely puckered acs.orgIndicates the degree of ring strain.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a molecule, as each functional group exhibits characteristic absorption (IR) or scattering (Raman) frequencies.

For this compound, the most prominent and diagnostic vibrational feature is the stretching of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This vibration gives rise to a sharp and intense band in a region of the spectrum that is typically free from other absorptions, making it an excellent diagnostic tool spectroscopyonline.com.

In the infrared spectrum of the closely related compound, 2-(oxetan-3-ylidene)acetonitrile (B1423708), the C≡N stretching vibration is observed at 2219 cm⁻¹ chemicalbook.com. It is expected that the C≡N stretch for this compound will appear in a similar region, typically between 2260 and 2240 cm⁻¹ for saturated nitriles spectroscopyonline.com.

Raman spectroscopy is also highly sensitive to the C≡N stretching vibration. The nitrile functional group has a distinct vibrational mode in the 2100-2300 cm⁻¹ region in the Raman spectrum morressier.com. The exact position of this band can be influenced by the molecular environment, including solvent polarity and hydrogen bonding interactions morressier.com.

Other key vibrational modes for this compound include the C-H stretching of the methylene and methine groups, and the C-O-C stretching of the oxetane ring.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Spectrum
-C≡NStretch2260 - 2240 spectroscopyonline.comIR, Raman
C-H (sp³)Stretch3000 - 2850IR, Raman
C-O-C (ether)Stretch1250 - 1050IR, Raman

Chromatographic Methods for Reaction Progress Monitoring and Purity Assessment in Research (e.g., HPLC, GC)

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for assessing the purity of the resulting products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods in research and development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, several HPLC methods can be employed.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Due to its polarity, this compound would likely elute relatively quickly under standard reversed-phase conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds chromatographyonline.comchromatographyonline.commerckmillipore.com. In HILIC, a polar stationary phase is used with a mobile phase that is a mixture of an organic solvent (typically acetonitrile) and a small amount of water. This technique would provide better retention and separation for this compound compared to RP-HPLC.

The purity of this compound can be determined by HPLC with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS). The area of the peak corresponding to the compound of interest relative to the total area of all peaks provides a measure of its purity.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is a small molecule, it is likely to be amenable to GC analysis. The purity of alkylnitrile compounds has been successfully investigated using GC and GC-mass spectrometry (GC-MS) tandfonline.com.

In a typical GC method, a sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectral data for structural confirmation journals.co.za.

For purity assessment, a sample of this compound would be injected into the GC, and the resulting chromatogram would show a major peak for the target compound and potentially smaller peaks for any impurities.

Table 3: Illustrative Chromatographic Conditions for the Analysis of this compound

TechniqueColumnMobile Phase/Carrier GasDetectorApplication
HPLC (HILIC) Polar stationary phase (e.g., silica (B1680970), amide)Acetonitrile/Water gradientUV, MSPurity assessment, reaction monitoring
GC Capillary column (e.g., DB-5ms)HeliumFID, MSPurity assessment, identification of volatile impurities

Future Research Directions and Emerging Opportunities for 2 Oxetan 3 Yl Acetonitrile

Development of Novel and Sustainable Synthetic Routes

While methods exist for the synthesis of 2-(oxetan-3-yl)acetonitrile and its derivatives, future efforts will likely focus on developing more environmentally benign, efficient, and scalable processes.

The principles of green chemistry offer a framework for improving the synthesis of oxetane-nitriles. rasayanjournal.co.in Traditional synthetic methods often rely on hazardous reagents and solvents. rasayanjournal.co.in Future research could explore biocatalytic methods, such as the use of aldoxime dehydratases, which facilitate the conversion of aldoximes to nitriles under mild, aqueous conditions, thereby avoiding the need for harsh dehydrating agents and toxic cyanide sources. mdpi.com Another avenue involves the implementation of solvent-free or mechanochemical approaches, such as ball milling, which can reduce solvent waste and sometimes lead to faster reaction times and different product selectivities. rasayanjournal.co.in The use of safer, renewable solvents and reagents, potentially derived from biorefineries, represents another key direction for sustainable synthesis. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

Feature Conventional Synthesis Potential Green Approaches
Reagents Often uses hazardous reagents (e.g., strong acids/bases, toxic cyanides). Biocatalysts (e.g., enzymes), safer reagents. mdpi.com
Solvents Typically relies on volatile organic compounds (VOCs). Water, ionic liquids, supercritical fluids, or solvent-free conditions. rasayanjournal.co.in
Energy May require high temperatures and prolonged heating. Microwave-assisted or ultrasonic synthesis for reduced energy consumption. rasayanjournal.co.in

| Waste | Can generate significant amounts of hazardous waste. | Higher atom economy, reduced byproducts, and biodegradable waste. |

Catalysis is paramount for developing efficient and selective synthetic transformations. Future work should focus on discovering novel catalysts for the synthesis of this compound. This could involve developing advanced catalysts for the ammonolysis of corresponding carboxylic acids or the hydrogenation of related compounds, aiming to improve yield and minimize byproduct formation. researchgate.netresearchgate.net For instance, heterogeneous catalysts could offer advantages in terms of separation and reusability, contributing to more cost-effective and sustainable industrial processes. researchgate.net The development of stereoselective catalytic methods would also be highly valuable, providing access to enantiomerically pure oxetane (B1205548) building blocks for applications in pharmaceuticals and materials science.

Exploration of Underexplored Reactivity Modes of this compound

The full synthetic potential of this compound remains largely untapped. Investigating its reactivity under modern synthetic conditions will likely reveal novel transformations.

Modern synthetic methods like photoredox and electrochemical catalysis offer mild and highly selective ways to generate reactive intermediates. acs.org Acetonitrile (B52724) and its derivatives have been shown to participate in a variety of electrochemical reactions, acting as both a solvent and a reactant to form new C-C and C-N bonds. researchgate.netresearchgate.netkangyangintl.comrsc.org Applying these techniques to this compound could enable novel transformations. For example, visible-light photoredox catalysis could be used to generate radical intermediates from the oxetane ring, which could then participate in C-C bond-forming reactions. acs.org Electrochemical methods could provide an oxidant-free approach to functionalize the molecule, potentially through a Ritter-type reaction involving the nitrile group. researchgate.netorganic-chemistry.org

Table 2: Potential Electrochemical and Photoredox Reactions

Method Potential Transformation of this compound Advantages
Electrochemistry Oxidative cyclization via the nitrile group. organic-chemistry.org Mild, oxidant-free conditions; high functional group tolerance. researchgate.net

| Photoredox Catalysis | Decarboxylative alkylation at the oxetane ring (from a carboxylic acid derivative). acs.org | Use of visible light as a renewable energy source; generation of reactive radical intermediates under mild conditions. acs.org |

Future research should aim to expand the repertoire of reactions involving this compound. The nitrile group can be transformed into various other functionalities, such as amines, amides, and tetrazoles, providing entry into a wide range of chemical space. Furthermore, the α-carbon to the nitrile is acidic and can be deprotonated to form a nucleophile for C-C bond formation. unt.edu The strained oxetane ring itself is susceptible to ring-opening reactions with various nucleophiles, a process that can be catalyzed by Lewis acids. beilstein-journals.org This reactivity can be exploited to construct more complex molecules containing a 1,3-diol functionality, which is a common motif in natural products. Exploring domino or cascade reactions that involve both the nitrile and oxetane moieties could lead to the rapid assembly of complex heterocyclic structures.

Rational Design of Oxetane-Containing Building Blocks with Tailored Reactivity for Specific Synthetic Transformations

The oxetane ring is increasingly recognized as a valuable "molecular tool" in medicinal chemistry for fine-tuning the physicochemical properties of drug candidates, such as solubility and metabolic stability. acs.orgnih.gov By strategically modifying the this compound scaffold, a new generation of oxetane-containing building blocks can be developed with tailored reactivity. For example, introducing substituents on the oxetane ring can influence its ring strain and electronic properties, thereby modulating its reactivity towards ring-opening. acs.org Similarly, converting the nitrile to other functional groups would create a diverse panel of building blocks suitable for various coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This rational design approach will expand the synthetic toolbox available to chemists and facilitate the incorporation of the beneficial oxetane motif into a wider array of complex molecules. enamine.netrsc.org

Integration into Flow Chemistry Systems for Continuous Production and Process Optimization

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of this compound. Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govd-nb.infomdpi.com

The synthesis of oxetanes often involves reactive intermediates and carefully controlled reaction conditions, making it an ideal candidate for flow chemistry. acs.orgnih.gov For instance, the generation and use of highly reactive organometallic reagents, such as 3-oxetanyllithium, can be managed more safely and efficiently in a continuous flow setup. nih.gov This approach minimizes the accumulation of unstable intermediates, thereby reducing the risk of hazardous events.

Process Optimization in Flow Systems:

The integration of this compound synthesis into a flow system would enable precise control over key reaction parameters. This level of control allows for rapid process optimization, leading to improved efficiency and product quality.

ParameterImpact on SynthesisOptimization Goal in Flow Chemistry
Residence Time Determines the duration reactants spend in the reactor, influencing conversion and selectivity.Fine-tuning to maximize the formation of the desired product while minimizing by-product formation.
Temperature Affects reaction kinetics and the stability of intermediates.Precise temperature control in microreactors allows for the use of optimal temperatures that may not be feasible in batch reactors due to exotherms.
Stoichiometry The ratio of reactants can significantly impact yield and purity.Automated pumping systems allow for the precise and consistent delivery of reagents, ensuring optimal stoichiometry throughout the production run.
Mixing Efficient mixing is crucial for homogeneous reaction conditions.Microreactors provide a high surface-area-to-volume ratio, leading to rapid and efficient mixing that surpasses the capabilities of many batch reactors. d-nb.info

By leveraging these capabilities, the continuous production of this compound can be achieved with higher throughput and consistency. Furthermore, the modular nature of flow chemistry setups facilitates the integration of in-line purification and analysis, creating a streamlined and automated manufacturing process. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity of Oxetane-Nitrile Systems

Advanced computational modeling is an emerging tool that can accelerate the development of synthetic routes and provide deeper insights into the reactivity of complex molecules like this compound. Techniques such as Density Functional Theory (DFT) can be employed to model reaction pathways, predict reaction outcomes, and understand the electronic and steric factors that govern the behavior of oxetane-nitrile systems. nih.gov

Predictive Synthesis:

Computational modeling can be used to screen potential synthetic routes to this compound, identifying the most promising pathways before any experimental work is undertaken. This in silico approach can save significant time and resources.

Key Areas for Computational Investigation:

Transition State Analysis: Calculating the energy of transition states for various reaction steps can help to predict the most favorable reaction pathway and identify potential kinetic bottlenecks.

Catalyst Design: Computational models can be used to design and evaluate the performance of catalysts for key transformations, such as the formation of the oxetane ring.

Solvent Effects: The choice of solvent can have a profound impact on reaction outcomes. Computational simulations can model the effect of different solvents on the reaction energetics and mechanism.

Understanding Reactivity:

The inherent ring strain of the oxetane moiety in this compound makes it susceptible to ring-opening reactions. acs.orgnih.gov Computational modeling can provide a detailed understanding of this reactivity, predicting how the molecule will behave under various conditions and in the presence of different reagents.

Computational MethodApplication to this compoundInsights Gained
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and transition states. nih.govUnderstanding of reaction mechanisms, prediction of regioselectivity in ring-opening reactions, and assessment of thermodynamic and kinetic feasibility of synthetic routes.
Molecular Dynamics (MD) Simulation of the dynamic behavior of the molecule over time.Insights into conformational preferences, solvent interactions, and the dynamic processes leading to a reaction.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid approach that treats the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics.Accurate modeling of reactions in complex environments, such as in the presence of a biological macromolecule or a heterogeneous catalyst.

By combining the predictive power of computational chemistry with the practical advantages of flow synthesis, the development and production of this compound can be significantly advanced, paving the way for its broader application in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Oxetan-3-yl)acetonitrile, and what analytical techniques are used to confirm its purity and structure?

  • Synthetic Routes : A widely used method involves nucleophilic substitution reactions, such as reacting oxetan-3-yl tosylate with acetonitrile derivatives under basic conditions (e.g., cesium carbonate in acetonitrile at elevated temperatures) .
  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming structural integrity. For example, splitting patterns in the oxetane ring protons (δ ~4.5–5.0 ppm) and nitrile group integration are key markers .
  • LCMS/HPLC : High-performance liquid chromatography coupled with mass spectrometry (LCMS) is used to assess purity and detect impurities. Gradient elution with acetonitrile/water mixtures is typical .

Q. How can researchers characterize the crystal structure of this compound, and what software tools are recommended for data analysis?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection parameters include a graphite-monochromated X-ray source (e.g., Mo-Kα radiation) and detectors like Stoe IPDS 2T .
  • Software : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling high-resolution data and twinned crystals. SHELXPRO interfaces with macromolecular refinement workflows .

Q. What are the recommended HPLC conditions for analyzing this compound and related impurities in research settings?

  • Methodology : Use reversed-phase C18 columns with a mobile phase of acetonitrile and water (e.g., 65:35 v/v). Detection at 210–230 nm optimizes sensitivity for nitrile-containing compounds. Sample preparation involves dissolving the compound in acetonitrile/water mixtures to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound derivatives?

  • Approach :

  • Dynamic Effects : Conformational flexibility in the oxetane ring can cause signal splitting. Variable-temperature NMR (e.g., –40°C to 25°C) reduces motion-related broadening .
  • DFT Calculations : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants. Compare computed vs. experimental 1^1H NMR to identify stereochemical mismatches .

Q. What strategies are effective in optimizing reaction conditions to minimize by-product formation during the synthesis of this compound?

  • Optimization Tactics :

  • Temperature Control : Maintain reaction temperatures below 80°C to prevent oxetane ring opening .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity.
  • By-Product Analysis : Use LCMS to track side products (e.g., hydrolyzed nitriles) and adjust stoichiometry or solvent polarity accordingly .

Q. How can computational modeling be applied to predict the reactivity and stability of this compound in complex reaction environments?

  • Computational Tools :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict stability under reflux conditions.
  • Reactivity Descriptors : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO often drives reactivity in cyanoalkylation reactions .

Data Contradiction Analysis

  • Case Study : Discrepancies in crystal structure refinement (e.g., occupancy factors, thermal parameters) can arise from disorder in the oxetane ring. Use SHELXL’s PART and SUMP commands to model partial occupancy and validate with Hirshfeld surface analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.